Diammonium copper(2+) disulphate
Description
Overview of Double Salt Formations and Their Crystallographic Significance
A double salt is a type of crystalline compound formed when two different simple salts crystallize together from a single solution in a fixed stoichiometric ratio. allen.inwikipedia.org This process results in the formation of a unique and well-defined crystal lattice that is structurally different from the lattices of the individual component salts. allen.inunacademy.com The typical method of formation involves dissolving the two constituent salts in a solvent, usually water, according to their specific molar ratios, followed by slow evaporation of the solvent. allen.inchemzipper.com As the solution becomes supersaturated, the two salts co-crystallize, forming the single substance known as a double salt. allen.in
A defining feature of double salts is that their unique combined structure exists only in the solid crystalline state. unacademy.comchemzipper.com Upon being dissolved in a solvent such as water, they completely dissociate into their constituent ions, effectively behaving as a mixture of the two original salts. allen.inwikipedia.orgunacademy.com This property clearly distinguishes them from coordination complexes, which maintain their complex ion structure even when dissolved in a solution. wikipedia.orgunacademy.com
Historical and Contemporary Relevance of Copper(II) Double Sulfates in Inorganic Chemistry
Copper is a reddish, ductile metal that has been utilized by civilizations for millennia in applications ranging from electrical conductors to the creation of alloys like bronze and brass. wikipedia.orgbritannica.com Its compounds, especially copper(II) salts, are well-known for producing vibrant blue and green colors in minerals and solutions. wikipedia.org Copper(II) sulfate (B86663), most commonly encountered as the blue crystalline pentahydrate (CuSO₄·5H₂O), has a rich history of use as a pigment, a component in analytical chemical tests, and as a fungicide in agriculture, notably as a key ingredient in Bordeaux mixture. wikipedia.orgshimico.comchemeurope.com
The investigation of double salts incorporating copper(II) sulfate, such as the Tutton's salts, played a significant role in the historical advancement of coordination chemistry and crystallography. sapub.org These compounds offered early, clear examples of how metal ions coordinate with water molecules to form stable aqua-complexes, like the [Cu(H₂O)₆]²⁺ ion. nih.govwikipedia.org The ability of Tutton's salts to form large, high-purity crystals made them ideal subjects for foundational research into crystal structure and the principles of chemical bonding. scielo.brsapub.org
In modern inorganic chemistry, copper(II) double sulfates remain highly relevant. Their precisely defined structures are employed as model systems for examining complex physical phenomena, most notably the Jahn-Teller distortion, which is a characteristic feature of octahedral copper(II) complexes. iucr.org Contemporary research is actively exploring their potential uses in materials science. For instance, their dielectric properties are of significant interest, and certain Tutton's salts are under investigation for novel applications such as thermochemical heat storage and the development of solid-state anodes. scielo.brmdpi.comresearchgate.net The capacity to create mixed crystals by combining different Tutton's salts provides a versatile method for tailoring material properties to meet the demands of specific technological applications. scielo.brcrystalls.info
Paradigms and Advanced Research Trajectories for Diammonium Copper(2+) Disulphate
Current and future research concerning this compound and its chemical relatives within the Tutton's salt family is centered on harnessing their distinct structural and physical characteristics for innovative applications. A major focus of this research is the compound's thermal and dielectric behavior. Investigations have identified diammonium copper disulphate hexahydrate as a promising inorganic crystal that exhibits significant dielectric properties. researchgate.netosti.gov This line of research involves the cultivation of high-quality single crystals to meticulously characterize their physical parameters, including thermal stability, optical transparency, and dielectric constant, often measured as a function of varying frequencies and temperatures. researchgate.netosti.gov
Crystallographic analysis continues to be a fundamental paradigm, employing sophisticated techniques such as X-ray and neutron diffraction to precisely determine bond lengths, bond angles, and electron deformation densities. iaea.orgiucr.org These detailed studies offer profound insights into the structural consequences of the Jahn-Teller effect on the [Cu(H₂O)₆]²⁺ octahedron and clarify how its interactions with adjacent ammonium (B1175870) and sulfate groups modulate its geometry. iaea.orgiucr.org Some research has also indicated a dynamic, or "fluxional," behavior of the central CuO₆ chromophore at different temperatures, suggesting that the structure is not static. iucr.org
Data Tables
Table 1: Crystallographic Data for this compound
This table provides key crystallographic data for this compound, as determined by X-ray diffraction studies conducted at a standard temperature of 298 K. iaea.orgiucr.org
| Parameter | Value |
| Chemical Formula | (NH₄)₂Cu(H₂O)₆₂ |
| Molar Mass | 399.93 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a | 9.216(3) Å |
| b | 12.398(3) Å |
| c | 6.301(2) Å |
| β | 106.12(2)° |
| Volume (V) | 691.59 ų |
| Z (Formula units per cell) | 2 |
| Calculated Density (Dx) | 1.920 Mg m⁻³ |
Table 2: Selected Bond Lengths in this compound
This table details important bond lengths within the crystal structure, which clearly illustrate the Jahn-Teller distortion present in the copper coordination sphere, resulting in unequal Cu-O bond lengths.
| Bond | Bond Length (Å) - X-ray | Bond Length (Å) - Neutron |
| Cu—O(7) | 2.216 (1) | 2.228 (2) |
| Cu—O(8) | 2.067 (1) | 2.073 (2) |
| Cu—O(9) | 1.954 (1) | 1.967 (2) |
Source: iucr.org
Structure
2D Structure
Properties
CAS No. |
13587-25-2 |
|---|---|
Molecular Formula |
CuH8N2O8S2 |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
diazanium;copper;disulfate |
InChI |
InChI=1S/Cu.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |
InChI Key |
WAZDPVLDAHMNPK-UHFFFAOYSA-L |
SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2] |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cu+2] |
Other CAS No. |
13587-25-2 |
Synonyms |
diammonium copper(2+) disulphate |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Crystal Engineering
Controlled Crystal Growth Techniques
The synthesis of high-quality single crystals is paramount for both fundamental research and technological applications. The slow solvent evaporation method is a widely used and effective technique for growing large, well-defined crystals of diammonium copper(2+) disulphate and its analogues. sapub.orgresearchgate.net
Optimization of Slow Solvent Evaporation Methods for High-Quality Single Crystals
The slow solvent evaporation technique involves dissolving the constituent salts, in this case, copper(II) sulfate (B86663) and ammonium (B1175870) sulfate, in a solvent, typically water, and allowing the solvent to evaporate slowly at a constant temperature. sapub.orgcrystalls.info This gradual increase in solute concentration leads to supersaturation and subsequent crystallization. tutorchase.com
Key optimization parameters for this method include:
Solvent Purity: The use of distilled or deionized water is crucial as impurities can interfere with the crystal lattice, leading to defects and smaller, poorly formed crystals. tutorchase.comsciencenotes.org
Saturation Level: Preparing a saturated or slightly supersaturated solution at an elevated temperature and then allowing it to cool and evaporate is a common practice. sciencenotes.orgcrystalverse.com Stirring the solution while dissolving the salts ensures homogeneity. crystalls.info
Evaporation Rate: A slow and controlled evaporation rate is essential for growing large, high-quality crystals. tutorchase.com This can be achieved by covering the container with a perforated lid or by placing it in an environment with controlled humidity. Rapid evaporation leads to the formation of many small crystals. tutorchase.comquora.com
Temperature Control: Maintaining a constant temperature is critical. Temperature fluctuations can alter the solubility of the salt, affecting the growth rate and potentially causing the dissolution of already formed crystals. tutorchase.com
Seed Crystals: For growing a single large crystal, a small, well-formed seed crystal is selected and suspended in the saturated solution. crystalverse.comquora.com This provides a nucleation site for further growth, preventing spontaneous and uncontrolled crystallization. researchgate.net
The quality of the resulting crystals is often assessed by techniques like X-ray diffraction (XRD), which can confirm the crystal structure and phase purity. sapub.org
Influence of Solution Parameters (e.g., pH, Ionic Strength) on Crystallization Kinetics
The kinetics of crystallization, which encompasses both nucleation and crystal growth, are significantly influenced by the chemical environment of the solution.
pH Level: The pH of the crystallization solution can have a substantial impact on the crystal's shape and clarity. The addition of buffering agents can alter the morphology of the resulting crystals. crystalls.info
Ionic Strength: The ionic strength of the solution, determined by the concentration of all ions present, affects the intermolecular interactions and the solubility of the salt. nih.gov In concentrated solutions, increased ionic strength can enhance repulsive interactions between molecules, which can influence the crystal packing and growth. nih.gov The presence of different ions can also lead to specific effects, as described by the Hofmeister series, which ranks ions based on their ability to precipitate proteins, a process analogous to crystallization. nih.gov An excess of one of the constituent sulfates, for example, an excess of ammonium sulfate, can lead to the formation of cloudy or opaque crystals. crystalls.info
Synthesis and Characterization of Mixed-Metal Tutton's Salts Incorporating Cu(II)
A significant area of research involves the creation of mixed-metal Tutton's salts, where a portion of the copper(II) ions are replaced by other divalent metal ions. This allows for the fine-tuning of the material's properties.
Preparative Routes for Solid Solutions (e.g., (NH₄)₂MₓCu(₁₋ₓ)(SO₄)₂·6H₂O)
The synthesis of mixed-metal Tutton's salts, such as those with the general formula (NH₄)₂MₓCu(₁₋ₓ)(SO₄)₂·6H₂O (where M can be Ni²⁺, Co²⁺, Zn²⁺, Mn²⁺, etc.), typically follows the slow solvent evaporation method. nih.govmdpi.com The preparative route involves dissolving stoichiometric amounts of the respective sulfates (e.g., copper(II) sulfate, another metal sulfate like zinc sulfate, and ammonium sulfate) in water. crystalls.infonih.gov
The resulting crystals are solid solutions where the different metal ions are randomly distributed throughout the crystal lattice, occupying the same crystallographic site. scielo.br The precise ratio of the metals in the final crystal can sometimes differ from the initial stoichiometric ratio in the solution, as the incorporation of each ion can be influenced by factors like its ionic radius and the stability of its hexaaqua complex. nih.govscielo.br For instance, in the growth of (NH₄)₂CoₓNi(₁₋ₓ)(SO₄)₂·6H₂O, it was observed that the crystal favored the incorporation of Ni²⁺ ions. scielo.br
Investigation of Metal Ion Substitution Effects on Crystal Morphology and Growth
Substituting copper(II) with other divalent metal ions can lead to notable changes in the crystal's physical characteristics.
Crystal Morphology: The introduction of a different metal ion can alter the crystal's shape. This is because the ionic radius and electronic configuration of the substituent ion can cause slight distortions in the crystal lattice. nih.gov For example, the substitution of Cu²⁺ with smaller ions like Ni²⁺ (1.97 Å) or larger ones like Mn²⁺ (2.05 Å) can affect the unit cell parameters. nih.gov
Crystal Color: A visually apparent effect of metal ion substitution is the change in color. For instance, creating a mixed crystal with zinc-ammonium sulfate can lighten the characteristic blue color of the copper salt. crystalls.info
Strategic Doping for Tailored Material Characteristics
Doping involves introducing a small amount of an impurity (dopant) into the crystal lattice to modify its properties. This is a powerful strategy for tailoring the characteristics of this compound.
Doping can be achieved by adding a small quantity of a different compound during the crystal growth process. nih.gov For example, Tutton's salts have been doped with substances like silver nitrate (B79036) (AgNO₃) and boric acid (H₃BO₃). nih.gov Research has shown that dopants can influence the vibrational modes of the crystal lattice and can even increase the thermal stability of the crystal by raising the initial degradation temperature. nih.gov In the case of ammonium copper Tutton salt, doping with zinc has been observed to induce a change in the crystal structure between its two dimorphs. researchgate.net The introduction of dopants can create subtle changes in the crystal's properties, which can be desirable for specific applications such as optical filters or radiation detectors. nih.gov
Table of Research Findings on Crystal Modification
| Modification Type | System Example | Observed Effects | Reference(s) |
|---|---|---|---|
| Solution Parameter | (NH₄)₂Cu(SO₄)₂·6H₂O | Excess ammonium sulfate leads to opaque crystals. pH affects morphology. | crystalls.info |
| Mixed-Metal | (NH₄)₂MnₓZn(₁₋ₓ)(SO₄)₂·6H₂O | Formation of solid solutions with intermediate properties. | nih.govmdpi.com |
| Mixed-Metal | K₂Mn₀.₁₈Cu₀.₈₂(SO₄)₂·6H₂O | Changes in intermolecular interactions and lattice parameters. | nih.gov |
| Mixed-Metal | (NH₄)₂CoₓNi(₁₋ₓ)(SO₄)₂·6H₂O | Preferential incorporation of Ni²⁺ over Co²⁺. Distortions in octahedral complexes due to Jahn-Teller effect. | scielo.br |
| Doping | (ND₄)₂Cu(D₂O)₆₂ with Zn | Induces a structural change from a low-density to a high-density dimorph. | researchgate.net |
| Doping | (NH₄)₂Ni(SO₄)₂·6H₂O with AgNO₃/H₃BO₃ | Shifts in vibrational modes and increased thermal stability. | nih.gov |
of this compound
The synthesis and crystal engineering of this compound, (NH₄)₂Cu(SO₄)₂, are pivotal for tailoring its physicochemical properties for specific applications. Advanced synthetic methodologies, particularly the incorporation of heteroatoms and trace elements, offer a powerful tool to modify its crystal structure, and consequently, its functional characteristics. This article delves into the sophisticated techniques used to dope (B7801613) this compound and examines the resultant impact on its crystallization behavior and structural integrity.
The precise control over the crystallization process of this compound is essential for engineering materials with desired properties. This involves not only the meticulous management of reaction conditions but also the strategic introduction of dopants to influence crystal growth and structure.
The intentional introduction of foreign ions, or dopants, into the crystal lattice of a material is a well-established strategy in materials science to alter its properties. In the context of this compound, the incorporation of heteroatoms and trace elements like silver (Ag), boron (B), and rare-earth ions can be achieved through various synthetic routes, most commonly during the crystal growth process from an aqueous solution.
The slow evaporation technique is a prevalent method for growing doped single crystals. researchgate.net In this method, a saturated solution of this compound is prepared, and a salt of the desired dopant is introduced in controlled concentrations. As the solvent evaporates, the dopant ions are incorporated into the growing crystal lattice. The choice of dopant and its concentration are critical factors that determine the extent of incorporation and the resulting structural modifications.
While specific research on doping this compound with boron and rare-earth ions is limited in publicly available literature, the principles of doping can be inferred from studies on similar systems. For instance, the doping of glycine-copper sulphate crystals with silver nanoparticles (SNPs) has been demonstrated to modify the crystal structure and enhance its properties. mdpi.com The incorporation of SNPs was confirmed by shifts in the FTIR spectra and changes in the powder X-ray diffraction (pXRD) patterns, which showed increased peak intensities and modifications in the crystal structure and lattice planes. mdpi.com
The successful incorporation of a dopant is largely governed by factors such as the ionic radius and charge of the dopant relative to the host ions (Cu²⁺, NH₄⁺, SO₄²⁻). For example, the similarity in atomic radius between Cu²⁺ (0.73 Å) and Zn²⁺ (0.74 Å) facilitates the substitution of Zn²⁺ ions in the ZnO lattice with Cu²⁺ ions. nih.gov Similarly, the incorporation of Ag⁺ would likely involve substitution at a lattice site or interstitial positioning, depending on the energetic favorability. The introduction of boron, likely as borate (B1201080) ions, or rare-earth ions would cause more significant local distortions in the lattice due to differences in size and coordination preferences.
The following table summarizes the potential effects of various dopants on copper-based compounds, drawing from research on related materials.
| Dopant | Host Material | Method of Doping | Observed Effects on Crystal Structure | Reference |
| Cu²⁺ | Ammonium Sulfate | Slow Evaporation | Substitution for SO₄²⁻ ion with significant structural rearrangement. | rsc.org |
| l-proline | Copper Sulphate | Slow Evaporation | No change in the triclinic crystal system. | researchgate.netspringerprofessional.de |
| Mg²⁺ | Copper Oxide (CuO) | Co-precipitation | Successful incorporation into the CuO lattice, affecting morphology. | nih.govresearchgate.net |
| Silver (Ag) | Glycine-Copper Sulphate | Slow Evaporation | Incorporation of silver nanoparticles into the crystal lattice, modifying structure. | mdpi.com |
| Copper (Cu) | Titanium Nitride (TiN) | Magnetron Sputtering | Substitution of Ti atoms by Cu, forming a solid solution. | mdpi.com |
This table presents data from studies on related compounds to illustrate the general effects of doping, as direct research on doping this compound with all the specified elements is not extensively available.
Crystallization Behavior:
The presence of impurities or dopants can significantly alter the shape of the final crystal. crystalls.info For instance, in the case of copper(II)-ammonium sulfate, an excess of one of the constituent sulfates can change the crystal's morphology. crystalls.info The dopant ions can selectively adsorb onto specific crystallographic faces, inhibiting their growth and promoting the growth of other faces. This phenomenon, known as habit modification, can lead to the formation of crystals with different aspect ratios or even entirely different shapes. A study on Cu²⁺ doped ammonium sulfate revealed that the dopant ions are uniformly distributed throughout the crystal. rsc.org
The rate of crystal nucleation and growth can also be affected by doping. Dopants can act as nucleation promoters or inhibitors. For example, ultrasound has been shown to promote the crystallization of ammonium sulfate by enhancing heat transfer and reducing supersolubility. researchgate.net
Structural Integrity:
The incorporation of dopant ions into the crystal lattice of this compound inevitably introduces strain and local distortions. The magnitude of this strain depends on the mismatch in ionic radii and charge between the dopant and the host ion it replaces or the interstitial site it occupies.
X-ray diffraction (XRD) is a primary technique used to assess the impact of doping on the crystal structure. Changes in the lattice parameters (a, b, c) and the unit cell volume are indicative of dopant incorporation. For example, in Cu-doped ZnO nanoparticles, XRD analysis confirmed the incorporation of Cu ions into the ZnO lattice, leading to modifications in the crystallite size and unit cell volume. researchgate.net Similarly, in Mg-doped CuO nanoparticles, the incorporation of Mg²⁺ ions was confirmed by XRD, which showed an increase in crystallite size at certain doping levels. researchgate.net
The structural integrity at a local level can be probed by techniques like X-ray Absorption Spectroscopy (XAS). In the study of Cu²⁺-doped ammonium sulfate, Extended X-ray Absorption Fine Structure (EXAFS) analysis revealed that the Cu²⁺ ion is coordinated to four water molecules in a square-planar arrangement with weaker interactions with oxygen atoms from two sulfate groups. rsc.org This indicates a significant local rearrangement of the structure to accommodate the dopant ion.
The following table summarizes the observed impact of doping on the structural properties of various related compounds.
| Dopant | Host Material | Impact on Crystallization and Structure | Analytical Techniques Used | Reference |
| Cu²⁺ | Ammonium Sulfate | Uniform distribution of dopant, substitution for SO₄²⁻, habit modification. | X-Ray Absorption Spectroscopy, UV-Vis Spectroscopy, X-Ray Standing Waves | rsc.org |
| l-proline | Copper Sulphate | Maintained triclinic system, identified functional groups. | Powder XRD, FTIR | researchgate.netspringerprofessional.de |
| Mg²⁺ | Copper Oxide (CuO) | Decreased agglomeration, more uniform spherical nanoparticles. | TEM, EDX, XPS | nih.govresearchgate.net |
| Silver (Ag) | Glycine-Copper Sulphate | Increased peak intensity and modified crystal structure and lattice planes. | pXRD, FTIR | mdpi.com |
| Copper (Cu) | Manganese Oxides | Decreased aspect ratio of nanostructures. | Powder XRD, Electron Microscopy | nih.gov |
| Fe³⁺ | Ammonium Sulfate | Influenced crystal size and shape. | SEM, XRD, EDS | researchgate.net |
This table presents data from studies on related compounds to illustrate the general effects of doping, as direct research on doping this compound with all the specified elements is not extensively available.
Sophisticated Structural Characterization Techniques and Crystallographic Analysis
Single-Crystal X-ray Diffraction (SC-XRD) Investigations
SC-XRD analysis of diammonium copper(II) disulfate, specifically its hexahydrate form ([NH₄]₂Cu(H₂O)₆₂), has been instrumental in providing a detailed atomic-level description of its structure. iucr.orgiaea.org
Single-crystal X-ray diffraction studies have unequivocally established that diammonium copper(II) disulfate hexahydrate crystallizes in the monoclinic system. iucr.orgiaea.org The assigned space group is P2₁/a. iucr.orgiaea.org This space group indicates a center of symmetry and a twofold screw axis.
A comprehensive set of unit cell parameters was determined from an accurate X-ray data collection at 298 K. iucr.orgiaea.org The lattice parameters are as follows:
| Parameter | Value |
| a | 9.216(3) Å |
| b | 12.398(3) Å |
| c | 6.301(2) Å |
| β | 106.12(2)° |
| Volume (V) | 691.59 ų |
| Z | 2 |
| Calculated Density (Dₓ) | 1.920 Mg m⁻³ |
Data sourced from Maslen et al. (1988) iucr.orgiaea.org
These parameters define the dimensions and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice. The value of Z indicates that there are two formula units of [NH₄]₂Cu(H₂O)₆₂ within each unit cell.
The Cu(II) ion in diammonium copper(II) disulfate hexahydrate is coordinated by six water molecules, forming a [Cu(H₂O)₆]²⁺ complex cation. iucr.orgresearchgate.net The geometry of this complex is a distorted octahedron. researchgate.netnih.gov This distortion is a direct consequence of the electronic structure of the d⁹ Cu(II) ion.
The d⁹ electronic configuration of the Cu(II) ion in an octahedral ligand field results in a degenerate electronic ground state (Eg), which is unstable according to the Jahn-Teller theorem. researchgate.netyoutube.com To remove this degeneracy and achieve a lower energy state, the molecule undergoes a geometric distortion. researchgate.netyoutube.com In the case of the [Cu(H₂O)₆]²⁺ chromophore, this manifests as a tetragonal elongation, where two axial Cu-O bonds are significantly longer than the four equatorial Cu-O bonds. researchgate.netrsc.orgresearchgate.net This phenomenon is a classic example of the Jahn-Teller effect. researchgate.netyoutube.com
The structure exhibits a fluxional behavior, with the CuO₆ chromophore dynamically changing between two different structures, each with an approximate D₄h symmetry. iucr.org In these two structures, different pairs of Cu-O bonds are elongated, corresponding to different axes of the pseudo-octahedron. iucr.org The energy difference between these distorted configurations is small, comparable to thermal energy (kT), leading to their near-equal occupancy, especially at higher temperatures. iucr.org
The degree of distortion from a perfect octahedral geometry can be quantified using various parameters. github.ioreadthedocs.io While specific distortion parameter values for diammonium copper(II) disulfate are not explicitly detailed in the provided search results, the methodology for their calculation is well-established. github.ioreadthedocs.io These parameters typically involve analyzing the deviations of bond lengths and angles from those of an ideal octahedron.
For instance, one parameter (ζ) calculates the sum of the absolute deviations of individual metal-ligand bond lengths from the mean distance. readthedocs.io Another parameter (Σ) sums the deviations of the 12 cis bond angles from 90°. readthedocs.io A third parameter (Θ) quantifies the deviation of specific inter-ligand angles from 60° on projected triangular faces of the octahedron. github.ioreadthedocs.io The significant elongation of the axial Cu-O bonds in the [Cu(H₂O)₆]²⁺ ion would result in non-zero values for these distortion parameters, confirming the distorted octahedral geometry.
The stability and packing of the crystal structure are governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions.
Hirshfeld surface analysis provides a method for partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. nih.govnih.gov By mapping properties like the normalized contact distance (dnorm) onto this surface, intermolecular contacts can be visualized. nih.govmdpi.com
Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the frequency of each combination of dₑ (distance from the surface to the nearest nucleus external to the surface) and dᵢ (distance from the surface to the nearest nucleus internal to the surface). crystalexplorer.net These plots provide a unique "fingerprint" of the intermolecular interactions within the crystal. crystalexplorer.net
For related copper(II) complexes, Hirshfeld surface analysis has revealed the significant contributions of different types of contacts. nih.govresearchgate.net For instance, in a diaquabis(ethylenediamine)copper(II) complex, O···H/H···O contacts were found to be the most significant, followed by H···H and C···H/H···C contacts. nih.gov Similarly, in a dinuclear copper(II) complex, H···O/O···H and H···H interactions were dominant. nih.govresearchgate.net
For diammonium copper(II) disulfate hexahydrate, the extensive network of hydrogen bonds between the ammonium (B1175870) cations, sulfate (B86663) anions, and coordinated water molecules would be the primary interactions. A Hirshfeld analysis would quantify the contributions of these N-H···O and O-H···O hydrogen bonds, which are crucial in stabilizing the crystal lattice. iucr.org The fingerprint plots would show distinct spikes and patterns characteristic of these strong interactions.
Detailed Analysis of Intermolecular Interactions
Identification and Characterization of Hydrogen Bonding Networks
The intricate network of hydrogen bonds is a defining feature of the diammonium copper(2+) disulphate crystal structure, contributing significantly to its stability. wikipedia.orgmdpi.com These bonds exist between the ammonium ions, the sulphate anions, and the coordinated water molecules of the [Cu(H₂O)₆]²⁺ complex. wikipedia.orgmdpi.com The hydrogen atoms of the ammonium ions and the water molecules act as donors, forming hydrogen bonds with the oxygen atoms of the sulphate anions. mdpi.com
In a study of copper ammonium sulphate hexahydrate, the O-H---O hydrogen bond lengths were found to range from 2.71 to 2.84 Å. iucr.org This network of interactions creates a three-dimensional supramolecular assembly. nih.govnih.govresearchgate.net The ammonium cations and sulphate anions form hydrogen-bonded layers, which are further connected by the copper-aqua complexes. mdpi.comscielo.br The robustness of the Tutton salt structure is a direct result of these complementary hydrogen-bonding interactions. wikipedia.org
The table below summarizes the key interactions within the hydrogen bonding network.
| Donor | Acceptor | Type of Interaction |
| Ammonium Ion (NH₄⁺) | Sulphate Ion (SO₄²⁻) | Charge-Assisted Hydrogen Bond |
| Water Molecule (H₂O) | Sulphate Ion (SO₄²⁻) | Hydrogen Bond |
Powder X-ray Diffraction (PXRD) Studies
Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials like this compound. It provides information about the phase purity, crystal structure, and lattice parameters of the compound. researchgate.net
Phase Identification and Purity Assessment via Rietveld Method
The Rietveld method is a powerful tool for the analysis of PXRD data, allowing for quantitative phase analysis and refinement of crystal structure parameters. rruff.infodoebelin.org This method involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental data. rruff.info For this compound, the Rietveld method can be used to confirm the presence of the expected monoclinic P2₁/a phase and to identify any crystalline impurities. nih.govresearchgate.net
The accuracy of the Rietveld analysis is dependent on the quality of the experimental data and the correctness of the crystal structure model used. nih.gov The method can quantify the abundance of each phase in a mixture, making it invaluable for assessing the purity of a synthesized sample. rruff.infomdpi-res.com
The key parameters obtained from a Rietveld refinement include:
Lattice Parameters: Precise dimensions of the unit cell.
Phase Fractions: The weight percentage of each crystalline phase present.
Atomic Coordinates: The positions of the atoms within the unit cell.
Temperature-Dependent Structural Phase Transitions and Dehydration Effects
The structure of this compound is sensitive to changes in temperature. Heating the compound leads to dehydration, a process that involves the loss of its six water molecules of hydration. researchgate.netyoutube.com This dehydration occurs in a stepwise manner and results in significant structural transformations. researchgate.net
Upon heating, the initial blue crystals of this compound hexahydrate lose their water of crystallization and transform into a white anhydrous powder. youtube.comquora.com This process is endothermic and can be reversed by the addition of water. youtube.comyoutube.com Studies have shown that the thermal stability of Tutton's salts generally ranges from 300 K to 365 K. researchgate.net
The dehydration process can be monitored using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide information about the temperature ranges of dehydration and the associated energy changes. Powder X-ray diffraction can be used to characterize the crystal structures of the intermediate and final dehydrated products. For instance, heating copper sulphate can lead to the formation of Cu₄SO₄(OH)₆ at 200 °C and eventually CuO at higher temperatures. researchgate.net It is important to control the heating process, as overheating can lead to the decomposition of the sulphate group, releasing toxic sulphur dioxide gas. youtube.com
Comparative Crystallographic Analysis of Tutton's Salt Isomorphs
Tutton's salts form an extensive isomorphous series, where the monovalent cation (A⁺) and the divalent metal cation (M²⁺) can be substituted with a variety of ions without changing the fundamental crystal structure. wikipedia.orgmdpi.com This allows for a systematic study of how the properties of the salt are influenced by the size and nature of the constituent ions.
For example, in copper ammonium sulphate hexahydrate, the [Cu(H₂O)₆]²⁺ octahedron exhibits a distinct orthorhombic distortion due to the Jahn-Teller effect, with three different Cu-O bond distances of 2.22 Å, 2.10 Å, and 1.96 Å. iucr.orgdtu.dk This distortion is a characteristic feature of many copper(II) complexes. In contrast, the corresponding octahedra in the zinc and magnesium isomorphs are more regular. iucr.org
The table below presents a comparison of the unit cell parameters for several Tutton's salt isomorphs.
| Compound | a (Å) | b (Å) | c (Å) | β (°) |
| (NH₄)₂Cu(SO₄)₂·6H₂O iucr.org | 9.267 | 12.445 | 6.298 | 106.09 |
| (NH₄)₂Ni(SO₄)₂·6H₂O researchgate.net | 9.259 | 12.767 | 6.358 | 107.00 |
| (NH₄)₂Co(SO₄)₂·6H₂O researchgate.net | 9.318 | 12.826 | 6.365 | 107.13 |
| (NH₄)₂Zn(SO₄)₂·6H₂O researchgate.net | 9.314 | 12.817 | 6.369 | 106.94 |
| (NH₄)₂Mg(SO₄)₂·6H₂O researchgate.net | 9.338 | 12.849 | 6.361 | 107.07 |
Advanced Spectroscopic Characterization and Electronic Structure Probing
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a pivotal technique for investigating the paramagnetic Cu(II) centers in diammonium copper(II) disulfate, providing a detailed picture of its electronic structure and the local environment of the copper ion. marquette.edu
Determination of Cu(II) Electronic Spin States and Ligand Field Symmetries
The Cu(II) ion, with its d⁹ electron configuration, possesses an unpaired electron (S = 1/2), making it EPR active. ethz.ch The interaction of this unpaired electron with an external magnetic field gives rise to EPR spectra that are highly sensitive to the symmetry of the ligand field around the copper ion. nih.govscielo.br In diammonium copper(II) disulfate, the Cu(II) ion is typically coordinated by water molecules and sulfate (B86663) ions, creating a distorted octahedral geometry. This distortion, often a result of the Jahn-Teller effect, lifts the degeneracy of the d-orbitals and results in an anisotropic g-tensor. scribd.com The principal values of the g-tensor (gₓ, gᵧ, g₂) provide critical information about the electronic ground state of the Cu(II) ion. For a d⁹ ion in an axially elongated octahedral field, the ground state is dₓ²-y², leading to g₂ > gₓ ≈ gᵧ > 2.0023. Conversely, in an axially compressed geometry, the ground state is dz², resulting in gₓ ≈ gᵧ > g₂ = 2.0023. Studies on various Cu(II) complexes show that square planar and square pyramidal structures typically exhibit strongly axial EPR signals consistent with a dₓ²-y² ground state. mdpi.com
Analysis of Hyperfine Coupling Constants and Anisotropy
Further detail is extracted from the hyperfine structure of the EPR spectrum, which arises from the interaction of the electron spin with the nuclear spin of the copper nucleus (I=3/2 for both ⁶³Cu and ⁶⁵Cu isotopes). ethz.ch This interaction is also anisotropic and is described by the hyperfine coupling tensor, A. The analysis of the hyperfine coupling constants (Aₓ, Aᵧ, A₂) provides information about the distribution of the unpaired electron's wavefunction and the nature of the copper-ligand bonds. researchgate.net The magnitude of the parallel component of the hyperfine coupling constant, A₂, is particularly sensitive to the degree of covalency in the copper-ligand bonds. The anisotropy in both the g-tensor and the A-tensor is a direct consequence of the non-cubic ligand field symmetry. ethz.chmdpi.com
Probing Dynamic Processes and Exchange Interactions
EPR spectroscopy can also be employed to study dynamic processes, such as molecular motions and exchange interactions between neighboring Cu(II) centers. In concentrated samples or at certain temperatures, magnetic exchange interactions can occur between adjacent copper ions. These interactions can lead to a broadening or narrowing of the EPR lines, and in some cases, the collapse of the hyperfine structure into a single exchange-narrowed line. The nature and strength of these exchange interactions are dependent on the distance and orientation of the interacting paramagnetic centers, providing valuable structural information. Temperature-dependent EPR studies can reveal changes in the ligand field symmetry or molecular dynamics within the crystal lattice. researchgate.net
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a complementary perspective by probing the vibrational modes of the constituent ions (NH₄⁺, SO₄²⁻) and any associated water molecules in diammonium copper(II) disulfate. researchgate.netresearchgate.netmdpi.com
Assignment of Fundamental Vibrational Modes of Constituent Ions (NH₄⁺, SO₄²⁻) and Water Molecules
The vibrational spectra of diammonium copper(II) disulfate are characterized by the distinct vibrational modes of the ammonium (B1175870) (NH₄⁺) and sulfate (SO₄²⁻) ions, as well as water molecules if present in the crystal structure. researchgate.net
The ammonium ion (NH₄⁺) , with its tetrahedral (T_d) symmetry, exhibits four fundamental vibrational modes: the symmetric stretching (ν₁), the doubly degenerate bending (ν₂), the triply degenerate asymmetric stretching (ν₃), and the triply degenerate asymmetric bending (ν₄) modes. researchgate.netacs.orgacs.org The positions of these bands in the infrared and Raman spectra can be influenced by hydrogen bonding interactions with the sulfate anions. researchgate.net
The sulfate ion (SO₄²⁻) , also possessing tetrahedral (T_d) symmetry in its free state, has four fundamental modes of vibration: the non-degenerate symmetric stretching mode (ν₁), the doubly degenerate bending mode (ν₂), the triply degenerate antisymmetric stretching mode (ν₃), and the triply degenerate bending mode (ν₄). researchgate.netscispace.com In the crystal lattice of diammonium copper(II) disulfate, the symmetry of the sulfate ion can be lowered due to its coordination to the copper(II) ion or its interaction with the crystal environment. This reduction in symmetry can cause the splitting of the degenerate modes (ν₂, ν₃, and ν₄) and the activation of Raman-inactive modes in the IR spectrum, or vice versa. researchgate.net
Water molecules , if present as water of hydration, will exhibit their characteristic stretching and bending vibrations. These bands are often broad due to hydrogen bonding. mdpi.com
| Ion/Molecule | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| NH₄⁺ | ν₁ (Symmetric Stretch) | ~3033-3143 |
| ν₂ (Bending) | ~1685 | |
| ν₃ (Asymmetric Stretch) | ~3134-3194 | |
| ν₄ (Bending) | ~1397-1432 | |
| SO₄²⁻ | ν₁ (Symmetric Stretch) | ~974-986 |
| ν₂ (Bending) | ~451 | |
| ν₃ (Asymmetric Stretch) | ~1066-1143 | |
| ν₄ (Bending) | ~612 | |
| H₂O | Bending | ~1630-1641 |
| Stretching | ~3400-3585 |
Note: The exact positions of these vibrational bands can vary depending on the specific crystal structure and intermolecular interactions. researchgate.netresearchgate.netmdpi.com
Investigation of Molecular Changes and Functional Group Interactions
The vibrational spectra are highly sensitive to changes in the molecular structure and the interactions between the different functional groups. For instance, the coordination of the sulfate ion to the copper(II) center leads to a splitting of the degenerate ν₃ and ν₄ modes of the SO₄²⁻ ion, providing direct evidence of the coordination mode. researchgate.net The extent of this splitting can be correlated with the strength of the Cu-OSO₃ interaction.
Furthermore, hydrogen bonding between the ammonium ions, sulfate ions, and water molecules significantly influences the vibrational frequencies and band shapes. The N-H stretching vibrations of the NH₄⁺ ion are particularly sensitive to the strength of the hydrogen bonds they form with the oxygen atoms of the sulfate groups. researchgate.net Changes in temperature or pressure can alter these interactions, which are reflected in the vibrational spectra. By analyzing these spectral changes, it is possible to gain insights into phase transitions and other structural modifications within the compound. researchgate.netacs.orgacs.org
Electronic Absorption Spectroscopy (UV-Vis-NIR)
The electronic absorption spectrum of diammonium copper(II) disulfate is characterized by a broad absorption band in the visible region, which is a hallmark of the d-d electronic transitions of the copper(II) ion. The Cu(II) ion, with its d⁹ electron configuration, is situated in a distorted octahedral environment, coordinated by six water molecules. This coordination geometry leads to the splitting of the 3d orbitals. docbrown.info
The observed absorption spectrum is the result of an electron being promoted from a lower energy d orbital to a higher energy d orbital within the copper(II) complex. docbrown.info In many copper(II) complexes, the broad d-d transition band can be deconvoluted into multiple Gaussian components, corresponding to specific electronic transitions. For example, in some Cu(II) complexes, transitions from the ground state to various excited states can be identified. researchgate.net The precise energy and intensity of these transitions are sensitive to the specific geometry and nature of the ligands surrounding the Cu(II) ion. researchgate.net For the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which is present in diammonium copper(II) disulfate, the absorption maximum is typically observed around 800 nm. docbrown.info
The optical band gap of diammonium copper(II) disulfate can be determined from its UV-Vis absorption spectrum using Tauc's relation. thermofisher.comshimadzu.com This method involves plotting (αhν)¹/ⁿ versus the photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency, and the exponent n depends on the nature of the electronic transition. wikipedia.orgyoutube.com For a direct allowed transition, n = 1/2, and for an indirect allowed transition, n = 2. wikipedia.org
By extrapolating the linear portion of the Tauc plot to the energy axis, the optical band gap (Eg) can be estimated. thermofisher.comyoutube.com For diammonium copper(II) disulfate single crystals, the optical band gap has been reported to be approximately 3.75 eV. researchgate.net This value is determined from the sharp decrease in transmittance, or cutoff wavelength, observed at around 240 nm. researchgate.net The analysis can distinguish between direct and indirect band gaps, which are important parameters for understanding the semiconducting properties of the material. wikipedia.orgresearchgate.net
Optical transmission studies reveal that single crystals of diammonium copper(II) disulfate are highly transparent in the entire visible region of the electromagnetic spectrum. researchgate.net The transparency window extends into the near-infrared (NIR) region. The lower limit of this transparency is defined by the UV cutoff wavelength, which has been identified to be at 240 nm. researchgate.net Below this wavelength, the material strongly absorbs light due to electronic transitions from the valence band to the conduction band. The high transmittance in the visible range makes this material potentially interesting for optical applications where transparency is a key requirement.
| Optical Parameter | Value | Reference |
|---|---|---|
| Optical Band Gap (Eg) | 3.75 eV | researchgate.net |
| UV Cutoff Wavelength | 240 nm | researchgate.net |
| Transparency Region | Visible and NIR | researchgate.net |
Thermal Decomposition Pathways and Stability Analysis
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is instrumental in quantifying the mass loss of a material as a function of temperature. For diammonium copper(II) disulfate hexahydrate, TGA reveals a multi-stage decomposition process, starting with the loss of water of crystallization, followed by the decomposition of the ammonium (B1175870) and sulfate (B86663) groups.
The dehydration of diammonium copper(II) disulfate hexahydrate ((NH₄)₂Cu(SO₄)₂·6H₂O) is a stepwise process, as evidenced by TGA studies. The water molecules in the crystal structure are not all equivalent and are released at different temperatures. nih.govresearchgate.net
The initial stage of decomposition involves the loss of its six water molecules. This dehydration process typically occurs in distinct steps. While specific temperatures can vary based on the heating rate and experimental conditions, a general pathway is observed. For instance, in a related compound, copper sulfate pentahydrate, the dehydration occurs in multiple steps, with the first two water molecules being lost at a lower temperature range, followed by the subsequent loss of the remaining water molecules at higher temperatures. researchgate.nethitachi-hightech.comstackexchange.com Studies on copper sulfate pentahydrate show dehydration begins around 63°C, transitioning from pentahydrate to trihydrate, then to monohydrate at about 109°C, and finally to the anhydrous form at 200°C. stackexchange.com
The TGA curve for diammonium copper(II) disulfate hexahydrate would similarly show distinct weight loss steps corresponding to the sequential removal of water molecules. The total weight loss in the initial phases of heating corresponds to the theoretical percentage of water in the hydrated salt. studylib.net
Table 1: Dehydration Stages of Copper Sulfate Pentahydrate (for reference)
| Dehydration Step | Temperature Range (°C) | Water Molecules Lost | Resulting Compound |
| 1 | ~50-150 | 2 | CuSO₄·3H₂O |
| 2 | ~50-150 | 2 | CuSO₄·H₂O |
| 3 | ~170-260 | 1 | CuSO₄ |
Note: This table is based on data for copper sulfate pentahydrate and serves as a reference for the typical multi-step dehydration process of hydrated sulfates. nih.govresearchgate.net
Following complete dehydration, the anhydrous diammonium copper(II) disulfate undergoes further decomposition at higher temperatures. This process involves the breakdown of the ammonium ions and the sulfate anions.
The decomposition of the ammonium sulfate component typically begins above 250°C. researchgate.netquora.com It first decomposes to form ammonium bisulfate and ammonia (B1221849). researchgate.netquora.com Upon further heating, this breaks down into nitrogen, ammonia, sulfur dioxide, and water. researchgate.netquora.com
The copper sulfate component decomposes at even higher temperatures. The thermal decomposition of anhydrous copper sulfate is a two-step process involving the transient formation of copper oxysulfate (CuO·CuSO₄). nih.gov This is then followed by the final decomposition to copper(II) oxide (CuO). nih.govchalcogen.ro The decomposition of anhydrous copper sulfate to copper oxide and sulfur dioxide generally occurs at temperatures above 600°C. quora.com
The TGA curve would show significant weight loss in the temperature ranges corresponding to these decomposition events, ultimately leaving a residue of copper oxide at very high temperatures. mt.com
Table 2: General Decomposition Stages of Ammonium and Copper Sulfates
| Decomposing Component | Initial Decomposition Temperature (°C) | Intermediate Products | Final Products |
| Ammonium Sulfate | > 250 | Ammonium bisulfate, Ammonia | Nitrogen, Sulfur dioxide, Water |
| Copper Sulfate | ~600-880 | Copper oxysulfate | Copper(II) oxide, Sulfur trioxide (which may decompose to SO₂ and O₂) |
Note: This table provides a general overview of the decomposition of the constituent parts of the double salt. nih.govresearchgate.netquora.com
Differential Thermal Analysis (DTA) for Phase Transition Identification
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are heated. This technique is used to identify phase transitions and other thermal events that involve a change in enthalpy.
For diammonium copper(II) disulfate hexahydrate, the DTA curve shows a series of endothermic and exothermic peaks corresponding to the decomposition stages. The dehydration process, being an endothermic event, is represented by one or more endothermic peaks in the DTA curve. researchgate.netosti.gov
Following dehydration, further heating leads to the decomposition of the anhydrous salt. The decomposition of the ammonium and sulfate components are also typically endothermic processes and will appear as distinct peaks on the DTA thermogram. nih.govresearchgate.net For instance, studies on similar compounds show endothermic peaks corresponding to the decomposition of the sulfate groups. chalcogen.ro
Correlation of Thermal Behavior with Crystalline Structure
The thermal behavior of diammonium copper(II) disulfate is intrinsically linked to its crystalline structure. The arrangement of atoms and the nature of the chemical bonds within the crystal lattice dictate the temperatures at which dehydration and decomposition occur. researchgate.netosti.gov
The water molecules in the hexahydrate are held in the crystal lattice by coordination bonds to the copper ion and through hydrogen bonds. ias.ac.in The strength of these bonds determines the energy required to remove the water molecules, and thus the dehydration temperatures. Water molecules that are more weakly bound are lost at lower temperatures, while those more tightly integrated into the crystal structure require more energy and are released at higher temperatures. researchgate.net
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT has emerged as a standard method for investigating the electronic structure and related properties of many-body systems, including complex crystalline materials like Tutton's salts. researchgate.net These calculations allow for accurate predictions of geometric parameters, electronic behavior, and spectroscopic features.
Geometry Optimization and Prediction of Structural Parameters
DFT calculations are highly effective for optimizing the geometry of crystal structures and predicting their structural parameters. For diammonium copper(2+) disulphate hexahydrate, theoretical studies complement experimental X-ray diffraction data. The compound crystallizes in a monoclinic system. researchgate.net The crystal lattice is composed of three primary ionic fragments: [Cu(H₂O)₆]²⁺ octahedra, NH₄⁺ tetrahedra, and SO₄²⁻ tetrahedra. researchgate.net These units are interconnected through an extensive network of hydrogen bonds. researchgate.net
The central copper(II) ion is coordinated by six water molecules, forming a distorted octahedral complex, [Cu(H₂O)₆]²⁺, which is a hallmark of the d⁹ Cu(II) ion due to the Jahn-Teller effect. rsc.org DFT-based geometry optimization accurately reproduces the unit cell dimensions and the intricate coordination environment. researchgate.netresearchgate.net These calculations confirm that the sulfate (B86663) tetrahedra are linked to the copper-hexahydrate octahedra via O-H···O hydrogen bonds, and the ammonium (B1175870) tetrahedra are in turn coordinated with the sulfate groups, completing the crystal lattice structure. researchgate.net
| Parameter | Description | Typical Finding | Reference |
|---|---|---|---|
| Crystal System | The fundamental symmetry of the crystal lattice. | Monoclinic | researchgate.net |
| Coordination Geometry of Cu(II) | The arrangement of water ligands around the central copper ion. | Distorted Octahedral ([Cu(H₂O)₆]²⁺) | researchgate.net |
| Ionic Components | The constituent ions that form the crystal structure. | [Cu(H₂O)₆]²⁺, NH₄⁺, SO₄²⁻ | researchgate.net |
| Intermolecular Forces | The primary forces holding the ionic components together. | Extensive Hydrogen Bonding Network | researchgate.net |
Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Electron Transitions
DFT calculations provide deep insights into the electronic properties of this compound. Analysis of the electronic band structure, density of states (DOS), and molecular orbitals reveals the nature of chemical bonding and electronic transitions. researchgate.netnih.gov
Molecular Orbitals and Charge Distribution: The analysis of molecular orbitals, often through methods like Mulliken population analysis, shows a transfer of electron density from the ligand donor atoms to the central copper(II) ion upon complex formation. niscpr.res.inresearchgate.net In the [Cu(H₂O)₆]²⁺ complex, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding its reactivity and spectroscopic properties. The energy gap between the HOMO and LUMO can be calculated to predict the electronic stability of the complex. researchgate.net The charge distribution analysis confirms the ionic nature of the compound, with distinct positive charges on the copper and ammonium ions and a negative charge on the sulfate ion. researchgate.net
Electron Transitions: The characteristic blue color of aqueous solutions containing the [Cu(H₂O)₆]²⁺ ion arises from electronic transitions. docbrown.info The d⁹ electronic configuration of Cu(II) results in an unfilled 3d subshell. docbrown.info In the octahedral field created by the water ligands, the 3d orbitals split into lower energy (t₂g) and higher energy (e_g) levels. The absorption of light in the visible region promotes an electron from the t₂g level to the e_g level, a process known as a d-d transition. nih.gov Time-dependent DFT (TD-DFT) calculations can simulate the electronic absorption spectra, predicting the wavelengths of maximum absorbance (λ_max) associated with these transitions. niscpr.res.innih.govillinois.edu
Simulation of Spectroscopic Signatures (e.g., EPR parameters, vibrational frequencies)
A significant strength of DFT is its ability to simulate spectroscopic data, which can then be compared with experimental results for validation.
EPR Parameters: Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying paramagnetic species like Cu(II) complexes. mdpi.com DFT calculations can accurately predict the spin Hamiltonian parameters, namely the g-tensor and the hyperfine coupling constant (A-tensor), which characterize the EPR spectrum. mdpi.comethz.chnih.gov For a Cu(II) ion in an axially symmetric environment, such as the Jahn-Teller distorted [Cu(H₂O)₆]²⁺ complex, the spectrum is described by g_∥, g_⊥, A_∥, and A_⊥. ethz.ch By calculating these parameters for proposed structures and comparing them to experimental EPR data, researchers can confirm the coordination environment of the copper ion. nih.gov
Vibrational Frequencies: DFT calculations can simulate the vibrational spectra (Infrared and Raman) of the compound. researchgate.net These simulations help in the assignment of vibrational modes observed experimentally. For this compound, the calculated spectrum shows distinct bands corresponding to the vibrational modes of the constituent ions: the SO₄²⁻ anion, the NH₄⁺ cation, and the coordinated water molecules. researchgate.net Comparisons between theoretical and experimental frequencies for the internal modes of these ions show good agreement, validating the computational model. researchgate.net
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| ν(M-H₂O) | ~700 | Stretching vibration of the copper-water bond | researchgate.net |
| ν₁(SO₄²⁻) | ~975-980 | Symmetric stretching of the sulfate ion | researchgate.netresearchgate.netresearchgate.net |
| ν₃(SO₄²⁻) | ~1100-1140 | Antisymmetric stretching of the sulfate ion | researchgate.netresearchgate.net |
| ν(NH₄⁺) | ~1430-1465 | Bending vibrations of the ammonium ion | researchgate.net |
| δ(H₂O) | ~1675 | Bending vibration of coordinated water | researchgate.net |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the dynamics of solvation and conformational changes.
Investigation of Ion-Solvent Interactions and Solvation Shell Dynamics
In aqueous solution, this compound dissociates into its constituent ions: [Cu(H₂O)₆]²⁺, NH₄⁺, and SO₄²⁻. MD simulations can model the interactions of each of these ions with the surrounding water solvent.
[Cu(H₂O)₆]²⁺ Solvation: MD simulations of aqueous Cu(II) ions reveal details about the structure and dynamics of their hydration shells. researchgate.netnih.gov The simulations can determine the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the ion, and the residence time of water molecules within the first coordination sphere. researchgate.netnih.gov
NH₄⁺ Solvation: For the ammonium ion, MD studies show the formation of a well-defined, flexible solvation shell. Typically, four nearest-neighbor ammonia (B1221849) or water molecules are hydrogen-bonded to the ammonium hydrogens, creating a tetrahedral cage-like structure. nih.gov
SO₄²⁻ Solvation: The sulfate anion is strongly hydrated. MD simulations, benchmarked against ab initio calculations, are used to investigate its solvation structure and its properties as a "salting-out" agent in the Hofmeister series. cas.cz
Modeling of Fluxional Behavior of Cu(II) Coordination Complexes
The d⁹ Cu(II) ion is well-known for the structural plasticity of its coordination complexes, a phenomenon often referred to as fluxionality. rsc.org This involves the interconversion between different coordination geometries, such as the trigonal bipyramidal and square pyramidal structures, which are often close in energy. rsc.orgrsc.org This dynamic behavior can be modeled using MD simulations, often in combination with DFT calculations and variable-temperature EPR spectroscopy. rsc.orgrsc.org While specific MD studies on the fluxionality of the [Cu(H₂O)₆]²⁺ cation in this compound are not prominent, the principles derived from studies of other fluxional Cu(II) complexes are applicable. rsc.orgresearchgate.net These simulations can map the potential energy surface for the interconversion process and provide insights into the factors, such as ligand sterics and hydrogen bonding, that influence the dynamic equilibrium between conformers. rsc.orgrsc.org
Quantum Chemical Topology Approaches (e.g., QTAIM) for Bonding Characterization
QTAIM analysis centers on the properties at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. Key topological parameters at these points, such as the electron density (ρ), its Laplacian (∇²ρ), and energy densities, are used to classify the interactions. researchgate.net For instance, in copper(II) complexes, the nature of the copper-ligand bonds can be determined by these parameters. nih.govniscpr.res.in Generally, a low electron density and a positive Laplacian at the BCP are indicative of closed-shell interactions, typical of ionic bonds or weak non-covalent interactions. Conversely, a higher electron density and a negative Laplacian suggest a shared-shell interaction, characteristic of covalent bonds.
Table 1: Key QTAIM Parameters and Their Interpretation for Bonding in Copper Complexes
| Parameter | Symbol | Interpretation for Cu-Ligand Bonds |
| Electron Density at BCP | ρ(r) | Higher values suggest a greater degree of covalent character. |
| Laplacian of Electron Density at BCP | ∇²ρ(r) | A negative value indicates a shared-shell (covalent) interaction, while a positive value indicates a closed-shell (ionic or non-covalent) interaction. |
| Total Energy Density at BCP | H(r) | A negative value is a strong indicator of covalent character. |
| Ratio of Potential to Kinetic Energy Density | |V(r)|/G(r) | A ratio greater than 2 signifies a covalent interaction, while a ratio less than 1 suggests a non-covalent interaction. |
This table provides a generalized interpretation of QTAIM parameters based on studies of various transition metal complexes. researchgate.net
Computational Prediction of Crystal Packing and Intermolecular Interactions
The crystal structure of this compound, particularly in its hydrated form, (NH₄)₂Cu(SO₄)₂·6H₂O, is part of the isomorphous series of Tutton's salts. researchgate.netu-ryukyu.ac.jp Computational methods are powerful tools for predicting and analyzing the crystal packing and the complex network of intermolecular interactions that stabilize these structures. researchgate.netnih.gov
Computational studies on Tutton's salts often employ methods like Hirshfeld surface analysis and 2D fingerprint plots to visualize and quantify intermolecular contacts. researchgate.netnih.gov These analyses provide a detailed picture of the interactions between the constituent ions: the hexaaquacopper(II) complex cation, [Cu(H₂O)₆]²⁺, the ammonium cations, NH₄⁺, and the sulfate anions, SO₄²⁻. researchgate.netu-ryukyu.ac.jp The crystal packing is primarily stabilized by an extensive network of hydrogen bonds. researchgate.net The coordinated water molecules act as hydrogen bond donors to the oxygen atoms of the sulfate groups, and the ammonium cations also participate in hydrogen bonding with the sulfate oxygens. researchgate.net
Furthermore, computational methods can be used to predict the lattice parameters of Tutton's salts with a high degree of accuracy. researchgate.netukim.mk By considering factors such as the ionic radii of the metal cations and the nature of the anions, it is possible to develop models that predict the unit cell dimensions. researchgate.net For (NH₄)₂Cu(SO₄)₂·6H₂O, such predictive models have shown good agreement with experimental data, underscoring the robustness of these computational approaches in solid-state chemistry. researchgate.net
Table 2: Predominant Intermolecular Contacts in an Analogous Ammonium Tutton Salt, (NH₄)₂Mn₀.₅Zn₀.₅(SO₄)₂(H₂O)₆, from Hirshfeld Surface Analysis
| Intermolecular Contact | Contribution (%) | Description |
| O···H / H···O | 72.7 | Hydrogen bonding involving [Cu(H₂O)₆]²⁺, NH₄⁺, and SO₄²⁻ ions. |
| H···H | 25.2 | Contacts between hydrogen atoms of water molecules and ammonium ions. |
| O···O | 1.0 | Weaker dispersive interactions between oxygen atoms. |
| Other (e.g., S···H, N···H) | 1.1 | Minor contributions from other contacts. |
Data adapted from a study on a mixed Mn/Zn Tutton salt, which is isostructural with diammonium copper(II) sulfate hexahydrate. researchgate.netnih.gov
Advanced Coordination Chemistry and Mechanistic Investigations
Ligand Exchange Reactions and Equilibrium Studies
Ligand exchange reactions are fundamental to the solution chemistry of copper(II) complexes. The substitution of one ligand for another is a dynamic process influenced by the relative binding strengths and concentrations of the competing ligands.
In aqueous solutions, the copper(II) ion exists as the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. The addition of ammonia (B1221849) initiates a competitive binding process where ammonia molecules, acting as stronger ligands, displace the coordinated water molecules. brainly.comcrunchchemistry.co.uk This substitution is typically partial, resulting in the formation of the tetraamminediaquacopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺, which imparts a characteristic deep blue color to the solution. chemguide.co.ukyoutube.com
The equilibrium for this ligand exchange can be represented as:
[Cu(H₂O)₆]²⁺(aq) + 4NH₃(aq) ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺(aq) + 4H₂O(l) libretexts.org
The reason only four of the six water ligands are typically replaced in aqueous solution is a subject of discussion. While ammonia is a stronger ligand than water, the high concentration of water in the solution creates a statistical competition for the coordination sites. stackexchange.com The resulting [Cu(NH₃)₄(H₂O)₂]²⁺ complex adopts a distorted octahedral geometry. youtube.comstackexchange.com The formation of the more stable hexaammine complex, [Cu(NH₃)₆]²⁺, can be achieved in liquid ammonia, but upon dissolution in water, two ammonia ligands are replaced by water. stackexchange.com
The stability of copper(II) complexes is governed by a variety of factors related to both the metal ion and the ligands.
Nature of the Metal Ion: The charge and size of the central metal ion are crucial. Stability generally increases with a higher charge on the metal ion and a smaller ionic radius. dalalinstitute.comshodhsagar.com The copper(II) ion's stability is also uniquely influenced by the Jahn-Teller effect, which leads to distorted octahedral complexes and provides additional stability. shodhsagar.com
Nature of the Ligand:
Size and Charge: Smaller and more highly charged ligands generally form more stable bonds. shodhsagar.com
Covalent Character: A higher degree of covalent character in the metal-ligand bond enhances complex stability. unacademy.com
Chelate Effect: Multidentate ligands, known as chelating agents, form significantly more stable complexes than monodentate ligands. libretexts.org This increased stability, known as the chelate effect, is primarily due to a favorable entropy change upon replacement of multiple monodentate ligands by a single multidentate ligand. libretexts.orgshodhsagar.com
The Irving-Williams series, which describes the relative stabilities of divalent metal ion complexes, places copper(II) as having exceptionally high stability among the first-row transition metals. dalalinstitute.com
Redox Chemistry of Copper Centers in Solution and Solid State
The redox chemistry of copper is characterized by the accessibility of the +1 and +2 oxidation states, with the equilibrium between these states being highly dependent on the coordination environment.
In aqueous solutions, the copper(II) ion is generally more stable than the copper(I) ion. uwimona.edu.jm Simple copper(I) ions in solution are prone to disproportionation, a reaction where a species is simultaneously oxidized and reduced:
2Cu⁺(aq) → Cu²⁺(aq) + Cu(s) chemguide.co.uk
The stability of the Cu(I) state can be enhanced by the presence of specific ligands. researchgate.net For instance, the formation of complexes with ligands like ammonia or chloride ions can prevent disproportionation. chemguide.co.uk The nature of the ligand plays a significant role; soft ligands, such as those with sulfur donor atoms, tend to stabilize Cu(I), which is a softer acid, while borderline donors like nitrogen favor the borderline acid Cu(II). researchgate.net In the solid state, copper(I) compounds are often more stable at moderate temperatures. uwimona.edu.jm
The interplay between Cu(I) and Cu(II) is crucial in various catalytic processes. cmu.edu Light can also induce redox reactions; for example, ligand-to-metal charge transfer in some copper(II) complexes can lead to the reduction of Cu(II) to Cu(I) and the oxidation of the ligand. researchgate.net
Cyclic voltammetry (CV) is a powerful technique used to study the redox properties of copper(II) complexes. tandfonline.comnih.govias.ac.in For many copper(II) complexes, CV reveals a quasi-reversible one-electron redox process corresponding to the Cu(II)/Cu(I) couple. tandfonline.comnih.govtandfonline.com This technique allows for the determination of the formal reduction potential (E°'), which is a measure of the thermodynamic stability of the Cu(II) state relative to the Cu(I) state.
The electrochemical properties are highly dependent on the ligand environment. The specific ligands coordinated to the copper center can significantly shift the reduction potential. cmu.edu For example, the reduction potential of the Aβ-Cu(II) complex, relevant in Alzheimer's disease studies, has been determined to be around 0.28 V versus the normal hydrogen electrode (NHE). nih.gov
Below is a table summarizing representative electrochemical data for different copper(II) complexes, illustrating the influence of the ligand environment on the redox potential.
| Complex | Redox Couple | E½ (V vs. reference) | Technique | Reference |
|---|---|---|---|---|
| [Cu(bpy)Clμ(HCO₂)]n | Cu(II)/Cu(I) | Epa = 0.2010, Epc = 0.2688 (vs. Ag/AgCl) | Cyclic Voltammetry | tandfonline.com |
| Bis(alicyclic-α-amino acidato)copper(II) | Cu(II)/Cu(I) | ~ -0.24 (vs. SCE) | Cyclic Voltammetry | ias.ac.in |
| Aβ(1-42)-Cu(II) | Cu(II)/Cu(I) | 0.08 (vs. Ag/AgCl) | Cyclic Voltammetry | nih.gov |
| (CuL1)²⁺ | Cu(II)/Cu(I) | -0.035 (vs. NHE) | Cyclic Voltammetry | cmu.edu |
Stereochemical Dynamics of Cu(II) Complexes
The stereochemistry of copper(II) complexes is not static but is characterized by a significant degree of flexibility and dynamism. This is largely a consequence of its d⁹ electron configuration, which makes it susceptible to the Jahn-Teller effect. researchgate.net This effect leads to distortions in otherwise regular geometries, such as octahedral and tetrahedral, to achieve a lower energy state. researchgate.netresearchgate.net
This inherent electronic instability results in what is known as the "plasticity effect," where the coordination sphere of Cu(II) can readily adopt a range of geometries, including distorted octahedral, square pyramidal, and trigonal bipyramidal. researchgate.net There can be an equilibrium between different geometries, for instance, between square pyramidal and trigonal bipyramidal structures. rsc.org
Recent studies have shown that these different stereochemistries can be interconnected and continuously variable. researchgate.net The dynamics of these complexes, such as the interconversion between trigonal bipyramidal and square pyramidal geometries, can be observed through techniques like X-ray diffraction, cyclic voltammetry, and EPR spectroscopy. rsc.orgrsc.org These structural dynamics are not merely a curiosity but have been implicated in the electron transfer kinetics of copper complexes, highlighting a crucial link between structure, dynamics, and function. rsc.org
Future Research Directions and Emerging Frontiers
In Situ Spectroscopic and Diffraction Studies of Dynamic Processes
Understanding the real-time structural and chemical changes in diammonium copper(2+) disulphate under various stimuli is crucial for its application in dynamic systems. Current characterization, often performed under static conditions, includes techniques like single-crystal X-ray diffraction to determine unit cell dimensions, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and thermal analysis (TG/DTA) to study thermal stability. For instance, thermal studies have shown that the hexahydrate form undergoes weight loss in stages, with water molecules being excluded first, followed by the decomposition of the compound at higher temperatures.
Future research will increasingly employ in situ techniques to probe these transformations as they occur.
In Situ X-ray and Neutron Diffraction: These powerful tools can monitor phase-structural transformations under non-ambient conditions, such as varying temperatures, pressures, or reactive atmospheres. researchgate.net For this compound, in situ powder X-ray diffraction (PXRD) could reveal the precise mechanisms of dehydration and thermal decomposition, tracking changes in the crystal lattice in real time. mdpi.comresearchgate.net This allows for a detailed understanding of reaction kinetics and the identification of transient intermediate phases that are invisible to conventional static measurements. researchgate.net
In Situ Spectroscopy (Raman, FTIR): While FTIR has been used to identify functional groups like N-H and O-H stretches in the compound, in situ vibrational spectroscopy can track changes in these chemical bonds during dynamic processes. This could provide insights into the mechanisms of ligand exchange, interactions with guest molecules in hybrid materials, or surface reactions during catalytic processes.
A summary of how in situ techniques could be applied is presented below.
| Technique | Dynamic Process to Study | Potential Insights |
| Time-Resolved XRD | Thermal Decomposition | Mechanism of dehydration, kinetics of structural collapse, identification of intermediate phases. researchgate.netresearchgate.net |
| In Situ Raman Spectroscopy | Catalytic Reactions | Adsorption of reactants, formation of reaction intermediates on the crystal surface, changes in coordination environment. |
| In Situ FTIR Spectroscopy | Guest Molecule Interaction | Changes in hydrogen bonding networks upon absorption/desorption of molecules in hybrid structures. |
Rational Design of Hybrid Materials Incorporating this compound
The "rational design" of materials involves a deliberate, bottom-up approach to creating complex structures with predetermined properties. This is achieved by understanding and controlling the interactions between molecular building blocks. researchgate.netuiowa.edu this compound can serve as a valuable inorganic node in the construction of novel hybrid organic-inorganic materials.
The core principle involves leveraging non-covalent interactions, particularly hydrogen bonding, to assemble supramolecular structures. uiowa.edu The ammonium (B1175870) and sulphate ions, along with the coordinated water molecules in the hydrated form, provide numerous hydrogen bond donors and acceptors. By co-crystallizing this compound with carefully selected organic molecules (linkers), it is possible to create extended networks with tailored properties.
Key research directions include:
Metal-Organic Frameworks (MOFs): While classic MOFs often use stronger coordination bonds, hybrid materials can be assembled where this compound units are linked by organic ligands through hydrogen bonding. This approach could lead to porous materials for gas storage or separation. The design of a novel copper(II) MOF using a flexible amido tripodal acid highlights the potential for creating complex, porous 3D frameworks with copper-based secondary building blocks. rsc.org
Functional Composites: Incorporating this compound into polymer matrices or as a component in core-shell nanostructures could yield materials with enhanced electrical, optical, or catalytic properties. rsc.orgacs.org For example, the development of hierarchical hollow-core dual-shell nanospheres for supercapacitors demonstrates a rational design approach that could be adapted for composites containing this compound. rsc.org
The table below outlines potential strategies for creating hybrid materials.
| Hybrid Material Type | Design Strategy | Potential Application |
| Hydrogen-Bonded Framework | Co-crystallization with organic linkers (e.g., dicarboxylic acids, diamines). uiowa.edu | Gas sorption, selective molecular recognition. |
| Core-Shell Nanoparticles | Coating a core material (e.g., silica) with a layer of this compound. | Catalysis, controlled release. |
| Polymer Composite | Dispersing micro- or nano-crystals of the compound within a polymer matrix. | Modified dielectric or mechanical properties. |
Advanced Computational Modeling for Predictive Material Properties and Catalytic Pathways
Computational modeling, particularly using methods like Density Functional Theory (DFT), is an indispensable tool for predicting material properties and understanding reaction mechanisms at the atomic level. researchgate.netuiowa.edu For this compound, these models can provide insights that are difficult or impossible to obtain through experiments alone.
Future computational research will likely focus on several key areas:
Predicting Structural and Electronic Properties: DFT calculations can be used to model the crystal structure, predict electronic band gaps, and analyze the nature of the chemical bonding within the compound. For copper(II) complexes, accurately modeling the coordination environment, including the first and second hydration shells, is critical for achieving results that agree with experimental data. researchgate.net
Modeling Catalytic Reactions: The copper(II) center in this compound could possess catalytic activity. Computational models can be used to simulate the adsorption of reactant molecules onto the crystal surfaces and calculate the energy barriers for different reaction pathways. This can help in understanding and predicting its catalytic performance for reactions such as oxidation or reduction processes. researchgate.netijses.com
Understanding Hybrid Material Interfaces: When designing hybrid materials, computational models can predict the interaction energies and geometries between the this compound component and an organic linker or polymer matrix. researchgate.net This allows for the in silico screening of potential components before attempting synthesis, accelerating the discovery of stable and functional materials. uiowa.edu
| Modeling Technique | Research Goal | Predicted Outcome |
| Density Functional Theory (DFT) | Determine electronic structure. | Band gap, density of states, optical properties. researchgate.net |
| Ab Initio Molecular Dynamics (AIMD) | Simulate behavior at finite temperatures. | Thermal stability, phase transition mechanisms, ion diffusion pathways. researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model catalytic active sites. | Reaction mechanisms, activation energies for catalytic cycles. |
Exploration of Novel Synthetic Routes and Nanostructured Formulations
Current synthesis of this compound typically involves the straightforward solution growth method, where stoichiometric amounts of copper sulphate and ammonium sulphate are dissolved and crystallized through solvent evaporation. While effective for growing bulk single crystals, future applications may require more advanced synthetic strategies to control size, morphology, and composition.
Emerging frontiers in synthesis include:
Nanostructuring: The development of nanostructured forms of materials can dramatically alter their properties due to increased surface area and quantum confinement effects. rsc.org Exploring synthetic routes to produce nanoparticles, nanowires, or thin films of this compound is a key area of future research. Techniques such as electrolytic deposition, which has been used to prepare copper nanopowder from copper sulphate solutions, could be adapted for this purpose. arxiv.org
Hydrothermal/Solvothermal Synthesis: These methods, carried out in a closed vessel under controlled temperature and pressure, allow for the synthesis of unique crystal phases and morphologies that may not be accessible under ambient conditions. This could lead to new polymorphs or hydrated forms of this compound.
Mechanochemical Synthesis: This solid-state synthesis technique involves grinding reactants together to induce chemical reactions. It offers a solvent-free, environmentally friendly route to produce the compound and may result in novel material properties.
The strategic development of new synthetic routes is essential for unlocking advanced applications. rsc.org
| Synthetic Method | Target Formulation | Potential Advantage |
| Electrolytic Deposition | Nanoparticles, thin films. arxiv.org | Control over particle size and film thickness. |
| Hydrothermal Synthesis | Novel crystal morphologies (e.g., rods, plates). | Access to metastable phases, high crystallinity. |
| Spray Pyrolysis | Fine, homogeneous powders. | Scalable production, uniform particle size distribution. |
Q & A
Q. What are the standard synthetic protocols for preparing Diammonium Copper(2+) Disulphate, and how can purity be optimized during crystallization?
Methodological Answer: this compound (CuSO₄·(NH₄)₂SO₄·6H₂O) is typically synthesized by co-crystallizing copper sulfate and ammonium sulfate in aqueous solution. A common approach involves dissolving stoichiometric amounts of CuSO₄·5H₂O and (NH₄)₂SO₄ in deionized water under gentle heating (40–50°C) to enhance solubility. Slow cooling promotes crystallization, yielding blue hexagonal crystals. Purity optimization requires recrystallization in dilute sulfuric acid to suppress hydrolysis and remove impurities like residual metal ions. Storage in airtight containers under controlled humidity (e.g., desiccators) prevents deliquescence .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?
Methodological Answer: X-ray diffraction (XRD) is critical for confirming the crystalline structure, lattice parameters, and phase purity. Infrared (IR) spectroscopy identifies sulfate (SO₄²⁻) and ammonium (NH₄⁺) vibrational modes, while UV-Vis spectroscopy reveals d-d transitions of the Cu²⁺ ion in octahedral coordination. Thermal gravimetric analysis (TGA) differentiates between hydrated and anhydrous forms by monitoring mass loss at elevated temperatures. For advanced characterization, electron paramagnetic resonance (EPR) can elucidate the electronic environment of Cu²⁺ ions .
Advanced Research Questions
Q. How do pH and temperature influence the dissolution kinetics of this compound in aqueous systems, and what experimental designs are suitable for modeling these effects?
Methodological Answer: Dissolution kinetics can be studied using a stirred reactor under controlled pH (2–10) and temperature (25–60°C). Parameters like stirring speed, particle size, and ionic strength should be standardized. For example, gravimetric or conductometric methods track solute concentration over time. The acid dissociation constant (pKa ≈ -3.03) indicates high solubility in acidic conditions, while alkaline pH may precipitate copper hydroxides. Arrhenius plots derived from temperature-dependent data can estimate activation energy, revealing whether the process is diffusion- or surface reaction-controlled. Statistical tools like response surface methodology (RSM) optimize variable interactions .
Q. What methodologies are employed to assess the environmental impact of this compound in soil systems, particularly regarding copper mobility and bioavailability?
Methodological Answer: Column leaching experiments simulate copper migration in soil profiles, with inductively coupled plasma mass spectrometry (ICP-MS) quantifying Cu²⁺ in leachates. Sequential extraction (e.g., Tessier method) partitions copper into exchangeable, carbonate-bound, and residual fractions to assess bioavailability. Ecotoxicological assays using soil microbiota (e.g., dehydrogenase activity tests) evaluate metabolic inhibition. Life cycle assessment (LCA) models, incorporating emission factors from fertilizer production processes , can predict long-term ecological risks. Synchrotron-based X-ray absorption spectroscopy (XAS) provides molecular-level insights into copper speciation in soil matrices .
Q. How can this compound be integrated into catalytic systems, and what analytical techniques validate its role in redox reactions?
Methodological Answer: In catalysis, the compound’s Cu²⁺ centers can act as Lewis acid sites or electron-transfer mediators. For oxidation reactions (e.g., alcohol to aldehyde), batch reactors with controlled O₂ flow and in-situ Fourier-transform infrared (FTIR) monitoring track intermediate species. Cyclic voltammetry (CV) assesses redox potentials, while electron spin resonance (ESR) detects radical intermediates. Catalyst recyclability is tested through multiple reaction cycles, with ICP-MS verifying copper leaching. Surface area (BET analysis) and morphology (SEM/TEM) correlate structural stability with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
